molecular formula C13H19NO2 B4035036 (2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone

(2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B4035036
M. Wt: 221.29 g/mol
InChI Key: HYKHBSRNBBCIDT-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone is an organic compound with the molecular formula C13H19NO2 It consists of a piperidine ring substituted with an ethyl group and a furan ring substituted with a methyl group, connected by a methanone group

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with 5-methylfuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone: Similar in structure but contains an amino group and methoxy substituents.

    (Z)-(5-methylfuran-2-yl)(morpholino)methanone oxime: Contains a morpholine ring and an oxime group.

Uniqueness

(2-Ethylpiperidin-1-yl)(5-methylfuran-2-yl)methanone is unique due to the presence of both a piperidine and a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11-6-4-5-9-14(11)13(15)12-8-7-10(2)16-12/h7-8,11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKHBSRNBBCIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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